molecular formula C8H8ClN3 B11910745 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11910745
M. Wt: 181.62 g/mol
InChI Key: PLPICVFHHNAHBB-UHFFFAOYSA-N
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Description

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position further defines its chemical structure. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-chloropyridine-3-carbaldehyde with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This substitution reaction is often facilitated by the use of a palladium catalyst in a cross-coupling reaction.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways.

    Medicine: Due to its potential pharmacological activities, it is investigated for its use in drug discovery and development. It serves as a lead compound for the design of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some similar compounds include:

    2-Methylimidazo[1,2-a]pyridine: Lacks the chlorine atom at the 7th position, resulting in different chemical and biological properties.

    7-Chloroimidazo[1,2-a]pyridine: Lacks the methyl group at the 2nd position, leading to variations in reactivity and biological activity.

    2,7-Dimethylimidazo[1,2-a]pyridine: Contains an additional methyl group at the 7th position, which may influence its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8ClN3/c1-5-8(10)12-3-2-6(9)4-7(12)11-5/h2-4H,10H2,1H3

InChI Key

PLPICVFHHNAHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Cl)N

Origin of Product

United States

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